molecular formula C15H21N3O2 B8304859 [1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)-propyl]-carbamic acid tert-butyl ester

[1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)-propyl]-carbamic acid tert-butyl ester

Cat. No. B8304859
M. Wt: 275.35 g/mol
InChI Key: YSIGDBPLGNNHPN-UHFFFAOYSA-N
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Patent
US08552205B2

Procedure details

To a solution of [1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)-propyl]-carbamic acid tert-butyl ester (230 mg, 0.84 mmol) in dioxane (2 mL) was added 4N HCl in dioxane (500 uL, 2.00 mmol). The reaction was stirred at room temperature for 1 h. Solvents were removed and the resulting brown oil was suspended in Toluene (3 mL×2). Removal of solvents to dryness affords 197 mg of the title compound 1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)-propylamine as a HCl salt, m/z 176.40 [M+1]+.
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
500 μL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]([C:11]1[N:16]=[C:15]2[NH:17][CH:18]=[CH:19][C:14]2=[CH:13][CH:12]=1)[CH2:9][CH3:10])(C)(C)C.Cl>O1CCOCC1>[NH:17]1[C:15]2=[N:16][C:11]([CH:8]([NH2:7])[CH2:9][CH3:10])=[CH:12][CH:13]=[C:14]2[CH:19]=[CH:18]1

Inputs

Step One
Name
Quantity
230 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC(CC)C1=CC=C2C(=N1)NC=C2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
500 μL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents were removed
CUSTOM
Type
CUSTOM
Details
Removal of solvents to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1C=CC=2C1=NC(=CC2)C(CC)N
Measurements
Type Value Analysis
AMOUNT: MASS 197 mg
YIELD: CALCULATEDPERCENTYIELD 133.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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